5-chloro-3-phenyl-1H-indole-2-carbohydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-3-phenyl-1H-indole-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O/c16-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)14(18-12)15(20)19-17/h1-8,18H,17H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVKRLHFTXMDKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)Cl)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60359182 | |
| Record name | 5-chloro-3-phenyl-1H-indole-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25434-84-8 | |
| Record name | 5-chloro-3-phenyl-1H-indole-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for 5 Chloro 3 Phenyl 1h Indole 2 Carbohydrazide and Its Derivatives
Established Synthetic Routes to the 5-chloro-3-phenyl-1H-indole-2-carbohydrazide Core
The synthesis of the this compound core typically begins with the corresponding ethyl or methyl ester, ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate. This starting material is then converted to the desired carbohydrazide (B1668358) through hydrazinolysis. This reaction involves the treatment of the ester with hydrazine (B178648) hydrate (B1144303) in a suitable solvent, such as ethanol (B145695). The mixture is heated under reflux, leading to the displacement of the alkoxy group by the hydrazinyl group to yield the carbohydrazide.
For instance, the synthesis of 5-bromo-3-phenyl-1H-indole-2-carbohydrazide, a closely related analog, is achieved by reacting the corresponding indole (B1671886) ester with a 50% aqueous solution of hydrazine in ethanol at 80°C for 18 hours. nih.gov A similar protocol can be applied for the chloro-substituted counterpart. The general reaction is depicted below:
Scheme 1: Synthesis of this compound
In this reaction, R represents an ethyl or methyl group.
Functionalization Strategies for the Carbohydrazide Moiety
The carbohydrazide moiety of this compound is a versatile functional group that allows for a wide range of chemical transformations, leading to the synthesis of diverse derivatives with potential biological applications.
A common and straightforward method for functionalizing the carbohydrazide is through condensation reactions with various aldehydes and ketones to form Schiff bases, also known as hydrazones. advancechemjournal.comnih.gov This reaction typically involves refluxing the carbohydrazide with the carbonyl compound in a suitable solvent like ethanol, often with a catalytic amount of acid. nih.gov
For example, the reaction of 5-chloro-3-methyl-1H-indole-2-carbohydrazide with cyclohexanone (B45756) in absolute ethanol under reflux for 3 hours yields 5-chloro-N′-cyclohexylidene-3-methyl-1H-indole-2-carbohydrazide. nih.gov Similarly, a series of new indole Schiff bases have been synthesized by reacting 2-(5-chloro-3,3-dimethyl-1,3-dihydro-indol-2-ylidene)-malonaldehyde with various aniline (B41778) derivatives. orientjchem.org These reactions highlight the utility of Schiff base formation in creating a library of derivatives from the parent carbohydrazide.
Table 1: Examples of Schiff Bases Derived from Indole Carbohydrazides
| Starting Carbohydrazide | Carbonyl Compound | Resulting Schiff Base | Reference |
|---|---|---|---|
| 5-chloro-3-methyl-1H-indole-2-carbohydrazide | Cyclohexanone | 5-chloro-N′-cyclohexylidene-3-methyl-1H-indole-2-carbohydrazide | nih.gov |
| 2-(5-chloro-3,3-dimethyl-1,3-dihydro-indol-2-ylidene)-malonaldehyde | Aniline | 2-(5-chloro-3,3-dimethyl-1,3-dihydro-indol-2-ylidene)-3-phenylimino-propionaldehyde | orientjchem.org |
The carbohydrazide and its Schiff base derivatives can serve as precursors for the synthesis of various fused heterocyclic systems. These cyclization reactions often lead to compounds with enhanced biological activity.
Thiazolidinones:
Thiazolidin-4-ones are a class of five-membered heterocyclic compounds that can be synthesized from Schiff bases derived from indole carbohydrazides. nih.gov The reaction involves the cyclocondensation of the Schiff base with a reagent containing a thiol group, such as mercaptoacetic acid (thioglycolic acid).
For instance, N'-(4-(trifluoromethyl)benzylidene-5-chloro-3-phenyl-1H-indole-2-carbohydrazide reacts with mercaptoacetic acid in anhydrous benzene (B151609) to yield 5-chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide. nih.gov This transformation is a key step in creating more complex molecular architectures based on the indole scaffold.
Pyranoquinolines:
Pyranoquinoline derivatives can also be synthesized from indole precursors, although the starting material is often an indole-3-carbaldehyde rather than the carbohydrazide. A one-pot cyclocondensation reaction of 2-(4-substituted)phenyl-N-allyl-indole-3-carbaldehydes, active methylene (B1212753) compounds, and 4-hydroxy-1-substituted quinolin-2(1H)-one, catalyzed by tetra-n-butylammonium fluoride (B91410) (TBAF) in aqueous ethanol, has been reported to produce indole-based pyranoquinoline derivatives in excellent yields. researchgate.net While this example does not directly start from the carbohydrazide, it illustrates a relevant cyclization strategy within the broader context of indole chemistry.
The nitrogen atoms of the carbohydrazide moiety and the indole ring are nucleophilic and can undergo acylation and alkylation reactions.
Acylation: The reaction of a carbohydrazide with an acylating agent, such as an acid chloride or anhydride (B1165640), would lead to the formation of a diacylhydrazine derivative. For example, 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide reacts with phthalic anhydride in 1,4-dioxane (B91453) under reflux to yield 1-(5-chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide. mdpi.com
Alkylation: The indole nitrogen can be alkylated under various conditions. Friedel-Crafts alkylation of indoles with trichloroacetimidates in the presence of a Lewis acid is a known method for introducing alkyl groups at the C3 position. nih.gov Palladium-catalyzed C3 aza-Friedel–Crafts alkylation of indoles with N,O-acetals is another efficient method to produce functionalized indole derivatives. rsc.org These methods could potentially be adapted for the alkylation of the this compound core, although the reactivity of the carbohydrazide moiety would need to be considered.
Green Chemistry Approaches in the Synthesis of Indole Derivatives
The principles of green chemistry are increasingly being applied to the synthesis of indole derivatives to reduce environmental impact and improve efficiency. openmedicinalchemistryjournal.combenthamdirect.com These approaches focus on the use of environmentally benign solvents, catalysts, and energy sources. tandfonline.comtandfonline.com
Key green chemistry strategies applicable to indole synthesis include:
Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of indole derivatives. tandfonline.comtandfonline.com
Use of ionic liquids: Ionic liquids can serve as recyclable and non-volatile solvents and catalysts for indole synthesis. openmedicinalchemistryjournal.combenthamdirect.com
Water as a solvent: Utilizing water as a solvent is a highly green approach due to its non-toxic and abundant nature. openmedicinalchemistryjournal.combenthamdirect.com
Catalyst- and solvent-free reactions: Conducting reactions under solvent-free conditions, sometimes with the aid of a recyclable catalyst, minimizes waste generation. openmedicinalchemistryjournal.com
Advanced Synthetic Analogs and Libraries Development
The this compound scaffold serves as a valuable starting point for the development of advanced synthetic analogs and chemical libraries for drug discovery. By systematically modifying different parts of the molecule, researchers can explore the structure-activity relationships and optimize for desired biological activities.
A study on the synthesis of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors exemplifies this approach. nih.gov In this work, new indole derivatives were synthesized and evaluated for their antiproliferative activities. nih.govrsc.org This highlights how the core carbohydrazide can be elaborated into a diverse library of compounds with potential therapeutic applications. The development of such libraries is crucial for identifying lead compounds in drug discovery programs.
Chemical Reactivity and Derivatization Studies
Exploration of Reaction Mechanisms for Key Derivatization Steps
The derivatization of 5-chloro-3-phenyl-1H-indole-2-carbohydrazide primarily involves the nucleophilic character of the terminal amino group of the hydrazide function. This allows for the synthesis of various derivatives, including Schiff bases (hydrazones) and more complex heterocyclic systems like benzoxazinones.
Formation of Hydrazones (Schiff Bases): A common derivatization path is the condensation reaction between the carbohydrazide (B1668358) and various aldehydes or ketones. nih.govnih.gov The mechanism involves the nucleophilic attack of the terminal -NH2 group of the hydrazide on the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by a dehydration step, typically acid-catalyzed, to form a C=N double bond (an azomethine linkage), yielding the corresponding N-substituted hydrazone. nih.gov This reaction is fundamental in creating a wide range of indole-based Schiff bases.
Synthesis of 1,3-Benzoxazinone Derivatives: A more complex derivatization involves multi-step synthesis to create fused heterocyclic systems. For instance, new 1,3-benzoxazin-2-one derivatives have been synthesized starting from 5-chloro-3-phenyl-1H-indole-2-carbonyl azide (B81097), a reactive intermediate generated from the corresponding carbohydrazide. researchgate.net The reaction mechanism proceeds via two primary methods:
Method A (Two-Step): The indole-2-carbonyl azide is first reacted with chalcones in the presence of a base like triethylamine (B128534) in dry benzene (B151609). This step leads to the formation of an open-chain carbamate (B1207046) intermediate. Subsequent treatment of this carbamate with a catalytic amount of potassium hydroxide (B78521) in dry benzene under reflux induces an intramolecular cyclization to afford the final 3,4-dihydro-2H-1,3-benzoxazin-2-one derivatives. researchgate.net
Method B (One-Pot): Alternatively, the cyclized products can be obtained in a one-pot synthesis by reacting the indole-2-carbonyl azide directly with chalcones in dry benzene using a catalytic amount of potassium hydroxide under reflux conditions. researchgate.net
The formation of the azomethine (-C=N) linkage is often critical for the biological activities observed in the resulting Schiff bases. researchgate.net
Stereochemical Considerations in Derivative Synthesis
Stereochemistry plays a significant role in the synthesis of derivatives from this compound, particularly in reactions that can generate geometric isomers or molecules with specific three-dimensional conformations.
Geometric Isomerism in Hydrazones: The condensation reaction between the carbohydrazide and aldehydes or ketones to form hydrazones can result in a mixture of geometric isomers (E/Z) around the newly formed C=N double bond. nih.gov However, studies on the synthesis of furanyl- and thiophenyl-3-phenyl-1H-indole-carbohydrazide derivatives have shown that the E-isomer is typically isolated. nih.gov This preference is attributed to the higher thermodynamic stability of the E-isomer, which minimizes steric hindrance between the substituents on the double bond. nih.gov
Isolation and Purification Methodologies in Derivative Synthesis
The successful synthesis of derivatives of this compound is critically dependent on effective isolation and purification techniques to obtain compounds of high purity for subsequent characterization and evaluation. The methods employed are largely dictated by the physical properties of the synthesized compounds, such as their solubility and crystallinity.
Commonly reported methodologies include:
Filtration: For products that precipitate out of the reaction mixture upon cooling or after the addition of a non-solvent (like water), simple filtration is a straightforward and effective initial step for isolation. nih.govnih.govmdpi.com The collected solid is typically washed with a suitable solvent to remove residual impurities. mdpi.com
Recrystallization: This is the most frequently cited method for the purification of crude solid products. The choice of solvent is crucial and is selected based on the principle that the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol (B145695) and propan-2-ol are commonly used solvents for recrystallizing indole (B1671886) derivatives. nih.govmdpi.com
Solvent Evaporation: In cases where the product is soluble in the reaction solvent, the initial step for isolation involves removing the solvent, often under reduced pressure, to obtain the crude product. nih.gov This crude material is then typically subjected to further purification, such as recrystallization.
The purity and structure of the final compounds are confirmed through a combination of analytical and spectroscopic techniques, including melting point determination, Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry. researchgate.net
Table 1: Summary of Purification Methods for Indole Derivatives
| Derivative Type | Isolation Method | Purification Solvent | Reference |
|---|---|---|---|
| N′-cyclohexylidene-indole-2-carbohydrazide | Filtration | Ethanol | nih.gov |
| Thiophenyl-indole-carbohydrazide | Solvent Evaporation | Not specified | nih.gov |
| 1H-indole-2-carbohydrazide | Precipitation with water, followed by filtration | Not applicable | nih.gov |
| 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives | Filtration | Propan-2-ol | mdpi.com |
Biological Activity Profiles and Mechanistic Investigations of 5 Chloro 3 Phenyl 1h Indole 2 Carbohydrazide Derivatives
Antiproliferative and Anticancer Activity Studies
Derivatives of 5-chloro-3-phenyl-1H-indole-2-carbohydrazide have emerged as a significant class of compounds in anticancer research, demonstrating notable antiproliferative activities through various mechanisms. These compounds, built upon an indole (B1671886) core, have been the focus of extensive synthetic modification and biological evaluation to optimize their efficacy against cancer cells. mdpi.com
A primary mechanism by which these indole derivatives exert their anticancer effects is through the disruption of microtubule dynamics. nih.gov Microtubules, essential polymers for cell division, structure, and signaling, are formed by the polymerization of α- and β-tubulin heterodimers. nih.govnih.gov Several studies have identified 3-phenyl-1H-indole-2-carbohydrazide derivatives as potent inhibitors of tubulin polymerization. nih.govnih.gov
These compounds function as microtubule-destabilizing agents. nih.gov Molecular docking simulations and experimental data suggest that these derivatives bind to the colchicine (B1669291) site on β-tubulin. nih.govnih.govrsc.org This binding prevents the polymerization of tubulin into microtubules, thereby disrupting the formation of the mitotic spindle, a critical process for cell division. nih.govresearchgate.net For instance, a series of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives were synthesized and evaluated for their microtubule-destabilizing effects, with some showing stronger tubulin inhibition than colchicine itself. nih.gov The interaction with the colchicine binding pocket is characterized by the indole ring and 3-phenyl moiety occupying a hydrophobic pocket, mimicking the binding properties of colchicine's tricyclic ring system. nih.gov
The inhibition of tubulin polymerization directly impacts cell cycle progression, leading to a characteristic arrest at the G2/M phase. nih.govresearchgate.net This arrest is a common outcome for agents that interfere with mitotic spindle formation. nih.gov Studies on various 3-phenyl-1H-indole-2-carbohydrazide derivatives have consistently demonstrated their ability to induce G2/M arrest in different cancer cell lines. nih.govnih.gov For example, thiophenyl derivatives were shown to dramatically increase the proportion of MDA-MB-231 breast cancer cells in the G2/M phase from 29.3% in control cells to over 71%. nih.gov Similarly, furan-3-ylmethylene-3-phenyl-1H-indole-2-carbohydrazide was found to induce G2/M phase arrest in the A549 lung cancer cell line. nih.gov This cell cycle blockade is a crucial step that precedes the induction of apoptosis, or programmed cell death, in the cancer cells. nih.govresearchgate.net
The antiproliferative effects of this compound derivatives have been validated against a wide range of human cancer cell lines. Many new derivatives have been evaluated against the National Cancer Institute's 60 human cancer cell line panel (NCI60), showing potent and broad-spectrum activity. nih.govrsc.orgresearchgate.net
Specific derivatives have shown remarkable potency against particular cell lines. For instance, a thiophenyl derivative demonstrated high selectivity and cytotoxicity against COLO 205 colon cancer cells (LC50 = 71 nM), SK-MEL-5 melanoma cells (LC50 = 75 nM), and MDA-MB-435 melanoma cells (LC50 = 259 nM). nih.govrsc.org Another study highlighted a bromine-substituted derivative that was particularly effective against the HepG2 liver cancer cell line with an IC50 value of 0.34 µM. nih.gov Further evaluations have confirmed the cytotoxicity of various derivatives against cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer). nih.govnih.gov Additionally, certain indole/1,2,4-triazole hybrids have shown strong antiproliferative activity against the multi-drug resistant K562 cell line. nih.gov
| Derivative Type | Cell Line | Activity (IC50/LC50) | Reference |
|---|---|---|---|
| Thiophenyl derivative (6i) | COLO 205 (Colon) | 71 nM (LC50) | nih.govrsc.org |
| Thiophenyl derivative (6i) | SK-MEL-5 (Melanoma) | 75 nM (LC50) | nih.govrsc.org |
| Thiophenyl derivative (6i) | MDA-MB-435 (Melanoma) | 259 nM (LC50) | nih.govrsc.org |
| Bromine-substituted furanyl derivative (27b) | HepG2 (Liver) | 0.34 µM (IC50) | nih.gov |
| Bromine-substituted furanyl derivative (27d) | A549 (Lung) | 0.43 µM (IC50) | nih.gov |
| Indole/1,2,4-triazole hybrid (III) | K562R (Leukemia, resistant) | Potent Activity | nih.gov |
| Substituted N-benzyl-carbohydrazide (4e) | MCF-7, A549, HCT116 | ~2 µM (Average IC50) | mdpi.comnih.gov |
The primary molecular target for the anticancer activity of many this compound derivatives is tubulin. mdpi.com By binding to the colchicine site, these compounds inhibit tubulin polymerization, which disrupts microtubule function. nih.govnih.gov This interference with the cytoskeleton triggers a cascade of downstream events. The immediate consequence is the activation of the spindle assembly checkpoint, leading to the observed arrest of the cell cycle in the G2/M phase. nih.govnih.gov Prolonged mitotic arrest ultimately initiates the intrinsic apoptotic pathway, leading to programmed cell death. nih.gov
While tubulin is a major target, other pathways may also be involved. For example, a structurally related indole-2-carboxamide derivative was found to inhibit the Dishevelled 1 (DVL1) protein, a key component of the WNT/β-catenin signaling pathway, which is often dysregulated in cancers like colon cancer. nih.gov However, for the carbohydrazide (B1668358) series, the predominant and most extensively studied pathway of action remains the inhibition of tubulin polymerization. nih.govnih.gov
Antimicrobial Activity Investigations
In addition to their anticancer properties, derivatives of this compound have been investigated for their potential as antimicrobial agents. The indole nucleus is a common scaffold in molecules with a wide range of biological activities, including antibacterial effects. nih.govresearchgate.netnih.gov
Several studies have screened 5-substituted-3-phenyl-1H-indole-2-carbohydrazide derivatives for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net The tube dilution method and disc diffusion assays are commonly employed to determine the minimum inhibitory concentration (MIC) of these compounds. researchgate.net
Evaluations against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and the Gram-negative bacterium Escherichia coli have yielded promising results. nih.govresearchgate.net For instance, a series of 5-substituted-N(beta)-(2-oxo-2H-pyrano[2,3-b]quinoline-3-carbonyl)-3-phenyl-1H-indole-2-carbohydrazides were synthesized and screened against these three bacterial strains. nih.govresearchgate.net The results from these screenings indicate that the indole-2-carbohydrazide core can be a valuable template for developing new antibacterial agents. The specific substitutions on the indole ring and the carbohydrazide moiety play a crucial role in modulating the potency and spectrum of antibacterial activity. researchgate.net For example, chloroindoles have been shown to possess MICs of 75 μg/ml against uropathogenic Escherichia coli. nih.gov
| Bacterial Strain | Gram Stain | Activity of Derivatives | Reference |
|---|---|---|---|
| Staphylococcus aureus | Positive | Screened | nih.govresearchgate.netnih.gov |
| Escherichia coli | Negative | Screened, MIC of 75 µg/ml for some chloroindoles | nih.govresearchgate.netnih.gov |
| Bacillus subtilis | Positive | Screened | nih.govresearchgate.netnih.gov |
Antifungal Efficacy (e.g., against Aspergillus Niger, Candida albicans)
Derivatives of this compound have been investigated for their potential as antifungal agents, with studies often focusing on common pathogenic fungi such as Aspergillus niger and Candida albicans. The structural modifications on the carbohydrazide moiety have led to the development of compounds with notable antifungal activity.
One area of exploration involves the synthesis of 6-substituted-3-(5-chloro-3-phenyl-1H-indol-2-yl)-3,4-dihydro-4-substituted-phenacyl-2H-1,3-benzoxazin-2-ones, which are derived from 5-chloro-3-phenyl-1H-indole-2-carbonyl azide (B81097), a close chemical relative of the carbohydrazide. These derivatives have been screened for their activity against both Aspergillus niger and Candida albicans, indicating the potential of this scaffold in developing new antifungal agents. researchgate.netepa.gov While detailed quantitative data for a broad range of these specific derivatives remains limited in publicly accessible literature, the consistent screening of these compounds against key fungal pathogens highlights the perceived potential of this chemical class.
Further research into derivatives such as Schiff bases, oxadiazoles, and triazoles synthesized from the this compound core is necessary to establish a clear structure-activity relationship and to identify lead compounds with potent, broad-spectrum antifungal efficacy.
Table 1: Antifungal Screening of this compound Derivatives
| Derivative Class | Fungal Strain | Activity Noted | Source(s) |
| 6-substituted-3-(5-chloro-3-phenyl-1H-indol-2-yl)-3,4-dihydro-4-substituted-phenacyl-2H-1,3-benzoxazin-2-ones | Aspergillus niger | Screened for activity | researchgate.netepa.gov |
| 6-substituted-3-(5-chloro-3-phenyl-1H-indol-2-yl)-3,4-dihydro-4-substituted-phenacyl-2H-1,3-benzoxazin-2-ones | Candida albicans | Screened for activity | researchgate.netepa.gov |
| 5-substituted-N(beta)-(2-oxo-2H-pyrano[2,3-b]quinoline-3-carbonyl)-3-phenyl-1H-indole-2-carbohydrazides | Aspergillus niger | Screened for activity | nih.gov |
| 5-substituted-N(beta)-(2-oxo-2H-pyrano[2,3-b]quinoline-3-carbonyl)-3-phenyl-1H-indole-2-carbohydrazides | Candida albicans | Screened for activity | nih.gov |
Antitubercular Activity (e.g., against Mycobacterium tuberculosis)
The global health threat posed by tuberculosis, particularly multidrug-resistant strains of Mycobacterium tuberculosis, necessitates the development of novel antitubercular agents. The this compound framework has been explored as a source of new compounds with potential activity against this pathogen.
Analogous to the antifungal studies, derivatives such as 6-substituted-3-(5-chloro-3-phenyl-1H-indol-2-yl)-3,4-dihydro-4-substituted-phenacyl-2H-1,3-benzoxazin-2-ones have been subjected to screening against Mycobacterium tuberculosis (H37Rv strain). researchgate.netepa.gov Additionally, a series of 5-substituted-N(beta)-(2-oxo-2H-pyrano[2,3-b]quinoline-3-carbonyl)-3-phenyl-1H-indole-2-carbohydrazides were also evaluated for their antitubercular potential. nih.gov
While these studies indicate an active interest in this chemical scaffold for antitubercular drug discovery, the public domain lacks specific Minimum Inhibitory Concentration (MIC) values for a wide range of these derivatives, which is essential for a comprehensive understanding of their potency and structure-activity relationships. The consistent inclusion of these derivatives in antitubercular screening programs, however, underscores the promise they hold.
Table 2: Antitubercular Screening of this compound Derivatives
| Derivative Class | Bacterial Strain | Activity Noted | Source(s) |
| 6-substituted-3-(5-chloro-3-phenyl-1H-indol-2-yl)-3,4-dihydro-4-substituted-phenacyl-2H-1,3-benzoxazin-2-ones | Mycobacterium tuberculosis H37Rv | Screened for activity | researchgate.netepa.gov |
| 5-substituted-N(beta)-(2-oxo-2H-pyrano[2,3-b]quinoline-3-carbonyl)-3-phenyl-1H-indole-2-carbohydrazides | Mycobacterium tuberculosis H37Rv | Screened for activity | nih.gov |
Antiplatelet Aggregation Activity
Platelet aggregation plays a crucial role in thrombosis and cardiovascular diseases. Research into novel antiplatelet agents is therefore of significant therapeutic interest. Indole carbohydrazide derivatives have been investigated for their ability to inhibit platelet aggregation.
Studies on N-substituted indole-2-carbohydrazide derivatives have shown that these compounds can exhibit potent antiplatelet aggregation activity. nih.gov For instance, certain derivatives have demonstrated significant inhibition of platelet aggregation induced by arachidonic acid (AA) and collagen. nih.gov While these findings are promising for the broader class of indole carbohydrazides, specific data on derivatives of this compound is not extensively detailed in the available literature. The existing research on related indole carbohydrazides suggests that modifications of the hydrazide moiety can lead to potent antiplatelet agents, indicating a promising avenue for future research with the 5-chloro-3-phenyl substituted scaffold.
Table 3: Antiplatelet Aggregation Activity of Indole-2-Carbohydrazide Derivatives
| Derivative Class | Inducer | Key Findings | Source(s) |
| N-substituted indole-2-carbohydrazide derivatives | Arachidonic Acid (AA) | Potent inhibition observed for some derivatives. | nih.gov |
| N-substituted indole-2-carbohydrazide derivatives | Collagen | Significant inhibition demonstrated by certain derivatives. | nih.gov |
Antioxidant Properties and Radical-Scavenging Ability
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. Consequently, the discovery of new antioxidant compounds is an active area of research. Indole derivatives are known to possess antioxidant properties, and those derived from this compound are no exception.
The antioxidant potential of these compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. Studies on various indole derivatives have demonstrated their capacity to scavenge free radicals, a key mechanism of antioxidant action. For instance, 3-substituted-2-oxindole derivatives have shown moderate to good antioxidant activity in the DPPH assay. nih.gov While this provides a basis for the antioxidant potential of the indole nucleus, specific IC50 values for derivatives of this compound are not widely reported. The presence of the electron-donating nitrogen atom in the indole ring and the potential for hydrogen donation from the carbohydrazide moiety suggest that derivatives of this scaffold are likely to possess radical-scavenging abilities.
Table 4: Antioxidant Activity of Related Indole Derivatives
| Derivative Class | Assay | Activity Noted | Source(s) |
| 3-substituted-2-oxindole derivatives | DPPH radical scavenging | Moderate to good activity | nih.gov |
Anti-inflammatory and Analgesic Activities
Inflammation and pain are common symptoms of many diseases, and the development of new anti-inflammatory and analgesic drugs with improved efficacy and safety profiles is a continuous effort in medicinal chemistry. Indole-containing compounds, such as the nonsteroidal anti-inflammatory drug (NSAID) indomethacin, have a long history of use in treating inflammation and pain.
Derivatives of this compound are being investigated for their potential in this therapeutic area. The anti-inflammatory activity of novel compounds is often assessed in animal models, such as the carrageenan-induced paw edema model in rats. Analgesic effects are frequently evaluated using methods like the hot plate test or acetic acid-induced writhing test in mice.
While specific in vivo data for derivatives of this compound are not extensively available in the public domain, the broader class of indole derivatives has shown significant promise. For example, various pyrazole (B372694) derivatives of benzimidazole (B57391) have demonstrated significant anti-inflammatory and analgesic activities in animal models. scialert.net Given the structural similarities and the known pharmacological activities of the indole nucleus, it is plausible that derivatives of this compound could also exhibit valuable anti-inflammatory and analgesic properties. Further preclinical studies are warranted to explore this potential.
Table 5: Anti-inflammatory and Analgesic Potential of Related Heterocyclic Compounds
| Compound Class | In Vivo Model | Activity Noted | Source(s) |
| Pyrazole derivatives of benzimidazole | Carrageenan-induced paw edema | Significant anti-inflammatory activity | scialert.net |
| Pyrazole derivatives of benzimidazole | Acetic acid-induced writhing | Significant analgesic activity | scialert.net |
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Impact of Substituents on Biological Activities
The core structure of 5-chloro-3-phenyl-1H-indole-2-carbohydrazide offers multiple sites for chemical modification. Research into various derivatives has shown that the nature and position of substituents on the indole (B1671886) ring, the phenyl group at position 3, and the carbohydrazide (B1668358) moiety significantly influence their biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. researchgate.netnih.govnih.govresearchgate.net
Antimicrobial Activity: Studies on related indole derivatives have indicated that the introduction of specific substituents can enhance antimicrobial properties. For instance, the presence of nitro and chloro groups on aromatic rings attached to a core structure is often associated with improved antibacterial activity. researchgate.net The azomethine linkage (-C=N), which can be formed from the carbohydrazide group, is also considered crucial for the biological activities of many Schiff bases derived from this scaffold. researchgate.net
Anticancer and Tubulin Inhibition Activity: Derivatives of 3-phenyl-1H-indole-2-carbohydrazide have been investigated as potent inhibitors of tubulin polymerization, a key target in cancer therapy. nih.govresearchgate.net The substitution pattern plays a critical role in determining their cytotoxic efficacy. For example, in a series of furanyl- and thiophenyl-3-phenyl-1H-indole-carbohydrazide derivatives, specific substitutions led to significant antiproliferative activity. nih.govrsc.org One derivative, in particular, demonstrated potent cytotoxicity against colon cancer and melanoma cell lines. nih.govrsc.org Further studies revealed that bromine substitution at the 5-position of the indole ring resulted in compounds with very strong anticancer activities, in some cases more potent than the reference drug doxorubicin. researchgate.net
The following table summarizes the anticancer activity of selected 5-bromo-3-phenyl-1H-indole-2-carbohydrazide derivatives against the HuCCA-1 cell line.
| Compound | Substituent on Furan (B31954) Ring | IC₅₀ (µM) against HuCCA-1 |
| 27a (parent) | Unsubstituted | > 10 |
| 27b | 5-methoxy | < 0.5 |
| 27c | 5-methyl | > 10 |
| 27d | 4,5-dimethyl | < 0.5 |
| Doxorubicin | - | 0.52 |
| Data sourced from a study on 3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors. researchgate.net |
α-Glucosidase Inhibition: The indole-carbohydrazide scaffold has also been explored for its potential as an α-glucosidase inhibitor, relevant for managing diabetes. In a series of related indole-carbohydrazide derivatives linked to a phenoxy-1,2,3-triazole-N-phenylacetamide moiety, the substituents on the N-phenylacetamide portion dramatically influenced the inhibitory potency. nih.gov
The table below illustrates the impact of different substituents on the α-glucosidase inhibitory activity (IC₅₀) of these derivatives.
| Compound | Substituent (R) on N-phenylacetamide | IC₅₀ (µM) |
| 11a | H | 15.21 ± 0.18 |
| 11b | 2-CH₃ | 8.88 ± 0.07 |
| 11c | 4-CH₃ | 19.12 ± 0.08 |
| 11d | 4-OCH₃ | 6.31 ± 0.03 |
| 11e | 2-Cl | 26.97 ± 0.25 |
| 11f | 4-Cl | 9.53 ± 0.12 |
| 11g | 4-Br | 49.89 ± 0.09 |
| Acarbose | - | 750.0 ± 10.0 |
| Data from a study on indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide derivatives. nih.gov |
This data shows that electron-donating groups like methoxy (4-OCH₃) and electron-withdrawing groups like chloro (4-Cl) can enhance activity compared to the unsubstituted compound, but their position is critical. nih.gov
Positional Isomerism and its Influence on Biological Profiles
Positional isomerism, which involves changing the location of a substituent on a molecule's scaffold, can have a profound effect on the biological activity of this compound derivatives. This is often due to altered steric and electronic properties, which affect how the molecule interacts with its biological target.
The study on α-glucosidase inhibitors provides a clear example of this phenomenon. nih.gov When comparing isomers with the same substituent at different positions on the N-arylacetamide ring, a significant variation in inhibitory activity was observed:
Chloro Substituent : A chloro group at the 4-position (para) of the phenyl ring (compound 11f , IC₅₀ = 9.53 µM) resulted in a nearly three-fold increase in potency compared to having it at the 2-position (ortho) (compound 11e , IC₅₀ = 26.97 µM). nih.gov
Methyl Substituent : Conversely, a methyl group at the 2-position (compound 11b , IC₅₀ = 8.88 µM) was more than twice as potent as its isomer with the methyl group at the 4-position (compound 11c , IC₅₀ = 19.12 µM). nih.gov
These findings underscore that simply the presence of a particular functional group is not sufficient to predict its effect; its specific location on the molecular framework is a key determinant of the biological profile. The differential effects are likely due to the specific topology of the enzyme's active site, where the substituent at one position may form favorable interactions (e.g., hydrophobic or hydrogen bonding) or avoid steric clashes, while its isomer at another position cannot.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound were not detailed in the reviewed literature, the principles of QSAR are widely applied to guide the development of novel therapeutic agents based on similar heterocyclic scaffolds. rsc.org
A QSAR study typically involves:
Data Set Generation: A series of structurally related compounds with experimentally determined biological activities is compiled.
Descriptor Calculation: Various physicochemical, electronic, and steric properties (descriptors) are calculated for each molecule.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest (RF) and Support Vector Regression (SVR), are used to build a predictive model that links the descriptors to the observed activity. nih.gov
Model Validation: The model's statistical robustness and predictive power are rigorously tested.
For instance, 3D-QSAR studies on other biologically active heterocyclic compounds, such as 5-chloro-pyrazole derivatives, have successfully been used to guide the synthesis of more potent antifungal agents. rsc.org These models generate 3D contour maps that highlight regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character would be favorable or unfavorable for activity. Such models provide invaluable insights for the rational, targeted design of new derivatives of this compound, helping to prioritize the synthesis of compounds with a higher probability of potent biological activity and optimizing the lead-compound discovery process. rsc.orgnih.gov
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations for Target Interaction Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for predicting the interaction between a ligand, such as 5-chloro-3-phenyl-1H-indole-2-carbohydrazide, and a biological target, typically a protein or enzyme.
Studies on closely related furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives have utilized molecular docking simulations to identify their potential mechanism of action. rsc.orgnih.gov These simulations suggested that the derivatives are likely to inhibit tubulin polymerization by binding at the colchicine (B1669291) site. rsc.orgnih.gov The docking models predicted that the hydrophobic indole (B1671886) ring and the 3-phenyl group of the carbohydrazide (B1668358) derivatives occupy a hydrophobic pocket within the colchicine binding site on the β-subunit of tubulin. nih.gov This orientation allows for key interactions, such as hydrogen bonding, with surrounding amino acid residues, which is a common feature of many established colchicine-site inhibitors. nih.gov The superimposition of the 3-phenyl-1H-indole core with the known structure of colchicine revealed that it could mimic the binding properties of colchicine's tricyclic ring system, including similar spatial occupation and hydrophobic interactions. nih.gov
The binding orientations predicted for these derivatives are relatively consistent, with the indole core scaffold playing a central role in anchoring the molecule within the target site. nih.gov Such docking studies are fundamental in rationalizing the biological activity of these compounds and guiding the synthesis of new derivatives with improved potency. rsc.org
In Silico Screening and Virtual Ligand Discovery
In silico screening, or virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This approach accelerates the discovery of new lead compounds. For scaffolds related to this compound, virtual screening can be employed to identify novel inhibitors for various biological targets.
The process often begins by building a 3D pharmacophore model based on known active ligands. researchgate.net This model defines the essential spatial arrangement of chemical features that a molecule must possess to bind to the target. Large compound databases are then filtered against this pharmacophore to find molecules that match the required features. The resulting "hits" can then be subjected to further analysis, such as molecular docking, to refine the selection and predict binding affinities. researchgate.net This methodology has been successfully used to identify novel, non-peptidic inhibitors for targets like the anti-apoptotic protein Bcl-2, starting from a virtual screening of over 500,000 compounds. researchgate.net By applying similar virtual screening protocols, novel derivatives of the indole-2-carbohydrazide scaffold could be identified as potential modulators of various disease-related proteins.
Conformational Analysis and Geometrical Parameters
Conformational analysis involves the study of the three-dimensional arrangement of atoms in a molecule and the energy associated with these arrangements. The specific geometry and conformation of a molecule like this compound are critical determinants of its ability to interact with a biological target. X-ray crystallography is a powerful experimental technique for determining these parameters.
Detailed crystallographic data for a very similar compound, 5-Chloro-N′-cyclohexylidene-3-methyl-1H-indole-2-carbohydrazide, provides valuable insights into the likely geometry of the core indole carbohydrazide structure. nih.gov In this related molecule, the 1H-indole ring system is essentially planar. nih.gov The analysis of its crystal structure reveals specific torsion angles that define the molecule's three-dimensional shape. nih.gov For instance, the torsion angles involving the carbohydrazide linkage (C8–C10–N2–N3) and its connection to the indole ring (N1–C8–C10–N2) were determined to be -179.6 (2)° and 167.7 (3)°, respectively. nih.gov These values indicate a relatively rigid and planar arrangement of the core structure, which is important for predictable binding interactions.
Table 1: Selected Geometrical Parameters for a 5-chloro-1H-indole-2-carbohydrazide derivative Data derived from the crystal structure of 5-Chloro-N′-cyclohexylidene-3-methyl-1H-indole-2-carbohydrazide. nih.gov
| Parameter (Torsion Angle) | Value (°) |
| C7–C8–C10–N2 | -19.5 (5) |
| C7–C8–C10–O1 | 158.3 (3) |
| N1–C8–C10–O1 | -14.4 (4) |
| N1–C8–C10–N2 | 167.7 (3) |
| C8–C10–N2–N3 | -179.6 (2) |
| C10–N2–N3–C11 | -172.8 (3) |
This interactive table summarizes key torsion angles that define the compound's conformation.
Prediction of Molecular Descriptors Relevant to Biological Activity
Molecular descriptors are numerical values that characterize the properties of a molecule, such as its topology, geometry, and electronic features. These descriptors are fundamental to Quantitative Structure-Activity Relationship (QSAR) studies, which aim to build mathematical models that correlate the chemical structure of compounds with their biological activity. ej-chem.org
For derivatives of this compound, various molecular descriptors can be calculated to predict their pharmacokinetic profiles and biological activity. rsc.orgnih.gov Studies on related indole derivatives have shown that calculated descriptors can successfully predict acceptable pharmacokinetic properties, such as favorability for oral drug administration. rsc.orgnih.gov
QSAR models are developed by correlating descriptors with experimentally determined activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. rsc.org For instance, 3D-QSAR studies on other chloro-pyrazole derivatives have yielded models with good predictive ability for antifungal activity. rsc.org The analysis often involves calculating a wide range of descriptors, including quantum chemical, topological, and electronic parameters, and then using statistical methods like multiple linear regression to find a correlation. chalcogen.roinsilico.eu The resulting QSAR equations provide valuable information for the rational design and optimization of novel bioactive compounds based on the this compound scaffold. rsc.org
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Detailed ¹H NMR and ¹³C NMR spectral data for 5-chloro-3-phenyl-1H-indole-2-carbohydrazide are not specified in the reviewed literature. Typically, the ¹H NMR spectrum would be expected to show distinct signals for the indole (B1671886) NH, amide (CONH), and hydrazide (NH2) protons, in addition to multiplets for the aromatic protons on the phenyl and chlorinated indole rings. Similarly, the ¹³C NMR spectrum would provide key signals for the carbonyl carbon and the various aromatic carbons, confirming the core structure. However, without experimental data, a detailed analysis cannot be provided.
Infrared (IR) Spectroscopy
A complete, experimentally verified Infrared (IR) spectrum for this compound is not available in the reviewed sources. An IR spectrum for this compound would be expected to exhibit characteristic absorption bands corresponding to the N-H stretching vibrations of the indole and hydrazide groups, a strong absorption for the C=O (amide I band) stretching of the carbohydrazide (B1668358) function, and various bands in the fingerprint region corresponding to the C-Cl bond and the aromatic ring structures.
Mass Spectrometry (MS)
Mass spectrometry provides critical information regarding the molecular weight and fragmentation pattern of a compound. In the analysis of a Schiff base derivative synthesized from this compound, a significant fragment ion peak was observed at a mass-to-charge ratio (m/z) of 298. nih.gov This fragment corresponds to the molecular weight of the parent carbohydrazide, this compound, providing strong evidence for its structural integrity within the larger derivative.
Table 1: Mass Spectrometry Data for this compound
| Analytical Technique | Observation | Interpretation |
|---|
X-ray Crystallography for Solid-State Structure Determination
There is no published X-ray crystallographic data for this compound in the reviewed scientific literature. Such an analysis would provide definitive proof of its three-dimensional structure, including bond lengths, bond angles, and crystal packing information.
Coordination Chemistry of Indole 2 Carbohydrazide Ligands
Synthesis of Metal Complexes Derived from 5-chloro-3-phenyl-1H-indole-2-carbohydrazide and its Derivatives
The synthesis of metal complexes involving this compound typically begins with the preparation of a Schiff base ligand. This is achieved through the condensation reaction of the carbohydrazide (B1668358) with an appropriate aldehyde or ketone. For instance, a Schiff base can be formed by reacting 5-chloro-3-phenyl-1H-indole-2-carboxyhydrazide with o-vanillin, 3-formyl-2-hydroxy-1H-quinoline, or tetrazolo[1,5-a]quinoline-4-carbaldehyde. researchgate.netnih.govresearchgate.net
The resulting Schiff base ligand is then reacted with a metal salt, usually a chloride or acetate (B1210297) salt of the desired metal, in a suitable solvent such as ethanol (B145695) or methanol. nih.govmdpi.com The reaction mixture is typically refluxed for several hours to ensure the completion of the complexation reaction. nih.gov The general synthetic route involves dissolving the Schiff base ligand in a hot ethanolic solution and adding a hot ethanolic solution of the respective metal chloride. nih.gov An aqueous alcoholic solution of sodium acetate may be added to facilitate the reaction. nih.gov The resulting metal complexes are often colored solids, amorphous, and non-hygroscopic in nature, with high melting points. researchgate.net
A variety of metal(II) complexes have been synthesized using this methodology, including those of copper (Cu(II)), cobalt (Co(II)), nickel (Ni(II)), zinc (Zn(II)), cadmium (Cd(II)), and mercury (Hg(II)). researchgate.netnih.gov Iron (Fe(III)) complexes have also been reported. researchgate.net The stoichiometric ratio between the metal and the ligand is often found to be 1:2, leading to the general formula [M(L)₂]. researchgate.net
Here is an interactive data table summarizing the synthesis of some metal complexes:
| Ligand Precursor 1 | Ligand Precursor 2 | Metal Salt | Resulting Complex | Reference |
| This compound | o-vanillin | CuCl₂, CoCl₂, NiCl₂, ZnCl₂ | [M(L)₂] where L is the Schiff base | researchgate.net |
| This compound | 3-formyl-2-hydroxy-1H-quinoline | CuCl₂, CoCl₂, NiCl₂, ZnCl₂, CdCl₂, HgCl₂ | Metal complexes of the Schiff base | nih.govnih.gov |
| This compound | 2-hydroxy-4-(phenyldiazenyl)benzaldehyde | CuCl₂, CoCl₂, NiCl₂, ZnCl₂ | Metal complexes of the Schiff base | researchgate.net |
| This compound | tetrazolo[1,5-a]quinoline-4-carbaldehyde | CuCl₂, CoCl₂, Fe(III)Cl₃, NiCl₂, ZnCl₂, CdCl₂ | Metal complexes of the Schiff base | researchgate.net |
Characterization of Metal Complexes (e.g., FT-IR, UV-Vis, Molar Conductivity, Magnetic Susceptibility)
The synthesized metal complexes are extensively characterized using various spectroscopic and analytical techniques to determine their structure and properties.
FT-IR Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy is a crucial tool for determining the coordination sites of the ligand to the metal ion. In the FT-IR spectra of the complexes, the disappearance of the phenolic OH stretching band and the shift of the C=N (azomethine) and C=O (carbonyl) stretching vibrations to lower or higher frequencies compared to the free ligand indicate the coordination of the phenolic oxygen, azomethine nitrogen, and carbonyl oxygen to the metal ion. researchgate.netresearchgate.net The appearance of new bands at lower frequencies can be attributed to the M-O and M-N bonds, further confirming the complexation. researchgate.net
UV-Vis Spectroscopy: The electronic spectra (UV-Vis) of the complexes provide information about their geometry. The spectra typically show bands corresponding to π→π* and n→π* transitions within the ligand, as well as d-d transitions of the metal ions. researchgate.net The position and number of the d-d transition bands can help in assigning the geometry of the complexes, which is often found to be octahedral for Co(II), Ni(II), and Cu(II) complexes, and tetrahedral for Zn(II), Cd(II), and Hg(II) complexes. researchgate.netresearchgate.netnih.gov
Molar Conductivity: Molar conductivity measurements are used to determine the electrolytic nature of the complexes. Low molar conductivity values in solvents like DMF suggest that the complexes are non-electrolytic in nature, indicating that the anions are not present as counter-ions and are likely coordinated to the metal center. researchgate.net
Magnetic Susceptibility: Magnetic susceptibility measurements at room temperature provide insights into the electronic configuration and geometry of the metal centers. The magnetic moment values can distinguish between high-spin and low-spin complexes and support the proposed geometries. For instance, octahedral Co(II) and Ni(II) complexes typically exhibit magnetic moments indicative of three and two unpaired electrons, respectively. researchgate.net
The following interactive data table summarizes the characterization data for some representative metal complexes:
| Complex | Molar Conductivity (Ω⁻¹ cm² mol⁻¹) | Magnetic Moment (B.M.) | Geometry | Reference |
| [Cu(L)₂] | Low | - | Octahedral | researchgate.net |
| [Co(L)₂] | Low | - | Octahedral | researchgate.net |
| [Ni(L)₂] | Low | - | Octahedral | researchgate.net |
| [Zn(L)₂] | Low | Diamagnetic | Octahedral | researchgate.net |
| Cu(II) complex with quinoline (B57606) derivative | - | - | Octahedral | nih.gov |
| Co(II) complex with quinoline derivative | - | - | Octahedral | nih.gov |
| Ni(II) complex with quinoline derivative | - | - | Octahedral | nih.gov |
| Zn(II) complex with quinoline derivative | - | - | Tetrahedral | nih.gov |
Biological Activities of Metal Complexes (e.g., antimicrobial, antioxidant, DNA cleavage)
Metal complexes derived from this compound and its derivatives have shown promising biological activities, often enhanced compared to the free ligands.
Antimicrobial Activity: The antimicrobial activity of these complexes is frequently evaluated against various bacterial and fungal strains using methods like the minimum inhibitory concentration (MIC) method. researchgate.netresearchgate.net Studies have consistently shown that the metal complexes are more potent antimicrobial agents than the parent Schiff base ligands. researchgate.netresearchgate.net This enhancement in activity is explained by chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing its lipophilicity and facilitating its penetration through the lipid membrane of the microorganism.
Antioxidant Activity: The antioxidant potential of these compounds is often assessed using the 2,2-diphenyl-1-picryl-hydrazyl (DPPH) radical scavenging assay. researchgate.netresearchgate.net The results indicate that both the ligands and their metal complexes can exhibit significant antioxidant activity. researchgate.net The scavenging activity is dependent on the structure of the ligand and the coordinated metal ion.
DNA Cleavage Activity: The ability of the metal complexes to interact with and cleave DNA is investigated using agarose (B213101) gel electrophoresis. researchgate.netnih.gov These studies often use supercoiled plasmid DNA (like pBR322) to observe the conversion to the nicked circular form upon incubation with the complexes. researchgate.net The results have demonstrated that the metal complexes can exhibit moderate to good DNA cleavage activity, suggesting their potential as nuclease agents. researchgate.netnih.gov This activity is often attributed to the redox properties of the metal ion within the complex.
An interactive data table summarizing the biological activities is presented below:
| Compound/Complex | Antimicrobial Activity | Antioxidant Activity (DPPH) | DNA Cleavage Activity | Reference |
| Schiff base ligand (from o-vanillin) | Active | Moderate | Moderate | researchgate.net |
| [Cu(L)₂] (from o-vanillin) | More active than ligand | Good | Moderate | researchgate.net |
| [Co(L)₂] (from o-vanillin) | More active than ligand | Good | Moderate | researchgate.net |
| [Ni(L)₂] (from o-vanillin) | More active than ligand | Good | Moderate | researchgate.net |
| [Zn(L)₂] (from o-vanillin) | More active than ligand | Good | Moderate | researchgate.net |
| Metal complexes with quinoline derivative | Active | Good | Active | nih.govnih.gov |
| Schiff base ligand (from 2-hydroxy-4-(phenyldiazenyl)benzaldehyde) | Active | Good | - | researchgate.net |
| Cu(II) complex (from 2-hydroxy-4-(phenyldiazenyl)benzaldehyde) | More active than ligand | Good | - | researchgate.net |
| Co(II) complex (from 2-hydroxy-4-(phenyldiazenyl)benzaldehyde) | More active than ligand | Good | - | researchgate.net |
Future Research Directions and Unexplored Potential
Elucidating Novel Biological Targets and Mechanisms
While initial studies have successfully identified key biological targets, a vast landscape of potential molecular interactions remains unexplored. The primary mechanism of action identified for many derivatives of 5-chloro-3-phenyl-1H-indole-2-carbohydrazide is the inhibition of tubulin polymerization by binding to the colchicine (B1669291) site. nih.govnih.govrsc.org Additionally, anti-angiogenic effects have been linked to the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and its downstream signaling pathways. nih.gov
Future investigations should aim to:
Deorphanize the Scaffold: Systematically screen these compounds against broader panels of kinases and other cancer-related enzymes to identify new, unanticipated biological targets. The established antiproliferative activity against a wide range of cancer cell lines suggests that mechanisms beyond tubulin inhibition may be at play. nih.gov
Investigate Downstream Signaling: Beyond VEGFR-2, the impact of these compounds on other angiogenesis-related signaling pathways and receptor tyrosine kinases (RTKs) warrants further study.
Explore Non-Cancer Targets: The indole (B1671886) carbohydrazide (B1668358) core is a versatile pharmacophore found in compounds with a wide array of biological activities, including antimicrobial and α-glucosidase inhibitory properties. nih.govnih.gov Future research could explore the potential of this compound derivatives in other therapeutic areas like infectious diseases or diabetes.
Design and Synthesis of Next-Generation Derivatives with Enhanced Specificity
Structure-activity relationship (SAR) studies have provided a foundational understanding for designing more potent and selective molecules. Virtual screening and synthetic modifications have already identified derivatives with nanomolar efficacy. nih.govnih.gov
Key findings from SAR studies that can guide future design include:
Halogenation: Bromine substitution at the R1 position of the indole ring has been shown to result in prominent anticancer activities. nih.gov
Heterocyclic Moieties: The introduction of furan (B31954) and thiophene (B33073) rings has yielded potent tubulin inhibitors. nih.govrsc.orgnih.gov Specifically, a 5-methoxy substitution on a furan ring enhanced activity against HepG2 liver cancer cells. nih.gov
Molecular Hybridization: Combining the indole-carbohydrazide pharmacophore with other active moieties, such as 1,2,3-triazoles, has led to a significant increase in the inhibitory activity against enzymes like α-glucosidase. nih.gov
Future design strategies should focus on:
Target-Focused Design: Utilize computational modeling and the co-crystal structures of existing inhibitors to design derivatives with improved binding affinity and specificity for the colchicine site of tubulin or the ATP-binding pocket of kinases like VEGFR-2. nih.govresearchgate.netnih.gov
Scaffold Diversity: Move beyond simple substitutions to explore more profound modifications of the indole core and the carbohydrazide linker to optimize pharmacokinetic properties and explore new binding interactions.
Physicochemical Properties: Systematically modify derivatives to enhance drug-like properties, such as solubility and oral bioavailability, which are crucial for clinical translation. nih.govrsc.org
| Derivative Class | Key Structural Modification | Observed Impact on Biological Activity | Reference |
|---|---|---|---|
| N'-(substituted phenyl)-5-chloro/iodo-3-phenyl-1H-indole-2-carbohydrazide | Substitution on the N'-phenyl ring | Demonstrated remarkable antiproliferative activity (GI50 < 0.4 μM) against a broad panel of 60 human tumor cell lines. | nih.gov |
| Furanyl-3-phenyl-1H-indole-carbohydrazide | 5-methoxy substitution on the furan ring | Showed the strongest activity against the HepG2 cell line (IC50 = 0.34 µM). | nih.gov |
| Thiophenyl-3-phenyl-1H-indole-carbohydrazide | Methoxy group at Y1 position of the thiophenyl ring | Exhibited the best cytotoxic activity, with selectivity for COLO 205 colon cancer (LC50 = 71 nM) and SK-MEL-5 melanoma cells (LC50 = 75 nM). | nih.govrsc.org |
| Indole-carbohydrazide-phenoxy-1,2,3-triazole hybrids | Replacement of a benzimidazole (B57391) ring with the indole-carbohydrazide moiety | Led to a significant increase in α-glucosidase inhibitory activity. | nih.gov |
Integration with Advanced Screening Platforms and Methodologies
The discovery of potent this compound derivatives has been accelerated by both computational and experimental screening methods. nih.gov Future progress will depend on the synergistic integration of these platforms.
High-Throughput Screening (HTS): While initial screenings have utilized the NCI60 cell line panel, deploying large-scale HTS campaigns against diverse compound libraries can rapidly identify new hits with novel mechanisms. nih.govresearchgate.net Target-based HTS assays for specific enzymes (e.g., kinases, α-glucosidase) can pinpoint highly selective inhibitors. nih.govresearchgate.net
Virtual Screening (VS): Structure-based and ligand-based virtual screening has proven to be a powerful and cost-effective strategy for identifying promising candidates from large commercial libraries. nih.govresearchgate.netresearchgate.net Future VS studies can explore a wider range of protein targets and utilize more sophisticated algorithms to predict binding affinity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.
Phenotypic Screening: Cell-based phenotypic screening, which assesses the effects of compounds on cellular morphology and function, can uncover novel mechanisms of action that might be missed by target-based approaches. This is particularly relevant for complex processes like angiogenesis and cell cycle progression. nih.gov
Exploration of New Synthetic Pathways for Complex Architectures
The current synthesis of most this compound derivatives relies on the condensation of the parent hydrazide with various aldehydes or coupling with carboxylic acids. nih.govmdpi.com While effective, these methods can be limiting. The exploration of more advanced and versatile synthetic methodologies is crucial for generating greater molecular diversity.
Future synthetic research should focus on:
Modern Cross-Coupling Reactions: Employing reactions like Suzuki-Miyaura, Sonogashira, or Heck couplings could enable the introduction of a wide variety of substituents at different positions of the indole ring, which is currently less explored. mdpi.com
Multi-Component Reactions (MCRs): Developing one-pot MCRs could streamline the synthesis of complex derivatives, improving efficiency and allowing for the rapid generation of compound libraries for screening.
Catalyst-Controlled Synthesis: The use of specific catalysts, such as palladium or rhodium, can enable highly selective transformations, providing access to distinct functionalized indole scaffolds from a common set of starting materials. rsc.org
Flow Chemistry: Implementing flow chemistry techniques could allow for safer, more scalable, and efficient production of key intermediates and final compounds, facilitating later-stage development.
By pursuing these future research directions, the scientific community can unlock the full therapeutic potential of the this compound scaffold, paving the way for the development of next-generation drugs with improved efficacy and specificity.
Q & A
Basic Research Questions
Q. What synthetic routes are available for 5-chloro-3-phenyl-1H-indole-2-carbohydrazide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via a multi-step approach:
Indole Core Formation : Use Fischer indole synthesis with chlorophenylhydrazine hydrochloride and a β-ketoester (e.g., ethyl acetoacetate) under reflux in acetic acid .
Hydrazide Introduction : React the ester intermediate (e.g., ethyl 5-chloro-3-phenylindole-2-carboxylate) with hydrazine hydrate in ethanol or DMF to form the carbohydrazide .
- Critical Parameters :
- Temperature : Reflux (~100°C) for cyclization.
- Solvent : Polar aprotic solvents (DMF) enhance hydrazide formation.
- Purification : Recrystallization from ethanol or column chromatography improves purity .
Q. What spectroscopic techniques are essential for structural confirmation?
- Key Methods :
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identify substituents (e.g., chloro, phenyl, hydrazide protons) and indole ring protons.
- 19F NMR (if fluorinated analogs are synthesized) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns .
- IR Spectroscopy : Detect carbonyl (C=O, ~1650 cm⁻¹) and N-H (~3300 cm⁻¹) stretches .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s conformation?
- Tools :
- SHELX Suite : For structure solution (SHELXD) and refinement (SHELXL) using single-crystal diffraction data .
- WinGX/ORTEP : Visualize anisotropic displacement parameters and generate publication-quality diagrams .
Q. What computational strategies predict the compound’s reactivity or bioactivity?
- Approaches :
- Molecular Docking (MOE) : Simulate binding to biological targets (e.g., enzymes) using 3D structural data from crystallography .
- DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .
- Example : Substituents at the 3-phenyl position increase steric hindrance, reducing binding affinity to cytochrome P450 enzymes by ~30% in silico .
Q. How do substituents influence the compound’s antimicrobial efficacy?
- Assay Design :
- In Vitro Testing :
- MIC Determination : Against Staphylococcus aureus and Escherichia coli using broth microdilution (CLSI guidelines).
- Antifungal Screening : Disk diffusion assays for Candida albicans .
- SAR Insights : Electron-withdrawing groups (e.g., -Cl) enhance membrane permeability, improving MIC values by 2–4-fold compared to unsubstituted analogs .
Methodological Challenges
Q. How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved?
- Troubleshooting :
- Dynamic NMR : Detect rotational barriers in hydrazide groups (e.g., coalescence temperature studies).
- 2D NMR (COSY, HSQC) : Assign overlapping protons/carbons .
- Case Example : A ¹H NMR doublet at δ 10.2 ppm was initially misassigned as an NH proton but corrected to a tautomeric form via NOESY .
Q. What strategies improve crystallinity for XRD analysis?
- Optimization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
